molecular formula C11H10F2N2O2S2 B12218262 1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12218262
M. Wt: 304.3 g/mol
InChI Key: KSTVTTFNMLJMNA-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thieno[3,4-d]imidazole core, which is further substituted with a 2,4-difluorophenyl group and a thione moiety. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a valuable candidate for various research and industrial applications.

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, ensuring high yields and purity of the final product.

Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and enhances the overall quality of the compound.

Chemical Reactions Analysis

1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the thione moiety to a thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorinated phenyl ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide (H2O2) can yield sulfoxides, while reduction with LiAlH4 produces thiols.

Scientific Research Applications

1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties. It is often used in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its biological activity, it is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can be compared with other similar compounds, such as:

  • (3aR,6aS)Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide : This compound shares a similar core structure but lacks the 2,4-difluorophenyl group, resulting in different chemical and biological properties.
  • Thiophene derivatives : These compounds contain a thiophene ring and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. the presence of the thieno[3,4-d]imidazole core in this compound provides unique structural and functional attributes.

Properties

Molecular Formula

C11H10F2N2O2S2

Molecular Weight

304.3 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C11H10F2N2O2S2/c12-6-1-2-9(7(13)3-6)15-10-5-19(16,17)4-8(10)14-11(15)18/h1-3,8,10H,4-5H2,(H,14,18)

InChI Key

KSTVTTFNMLJMNA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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